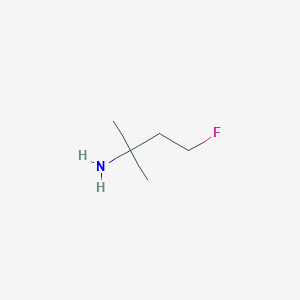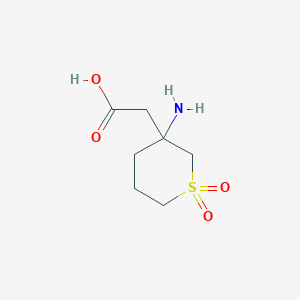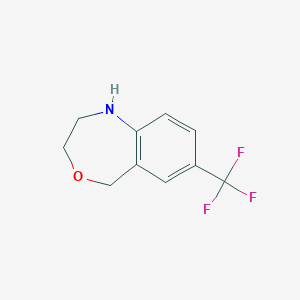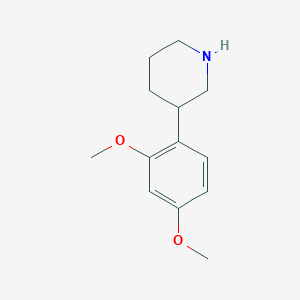
3-(2,4-Dimethoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,4-dimethoxyphenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. It is of interest in various fields of scientific research due to its potential pharmacological activities and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired piperidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)piperidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to its observed biological effects. Detailed studies on its binding affinity, receptor modulation, and downstream signaling pathways are essential to understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)piperidine
- 3-(2,5-Dimethoxyphenyl)piperidine
- 3-(2,4-Dimethoxyphenyl)pyridine
Uniqueness
3-(2,4-Dimethoxyphenyl)piperidine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct pharmacological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-5-6-12(13(8-11)16-2)10-4-3-7-14-9-10/h5-6,8,10,14H,3-4,7,9H2,1-2H3 |
Clé InChI |
DTEZNROPXJGMPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2CCCNC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


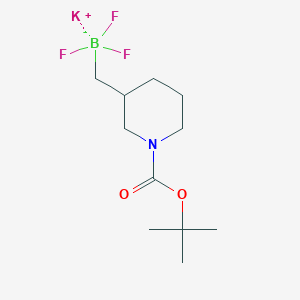
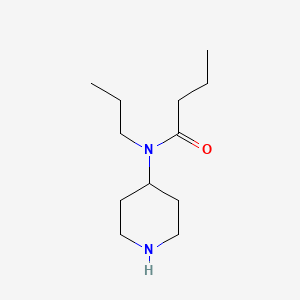



![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)


